molecular formula C10H8N2O4S B13180414 8-Sulfamoylquinoline-6-carboxylic acid

8-Sulfamoylquinoline-6-carboxylic acid

Cat. No.: B13180414
M. Wt: 252.25 g/mol
InChI Key: KFOWCJOEUUFESF-UHFFFAOYSA-N
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Description

8-Sulfamoylquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H8N2O4S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-sulfamoylquinoline-6-carboxylic acid typically involves the sulfonation of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with sulfonyl chloride in the presence of a base, followed by carboxylation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Sulfamoylquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted quinoline derivatives.

Scientific Research Applications

8-Sulfamoylquinoline-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-sulfamoylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The quinoline moiety can intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.

    Quinoline-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    Sulfanilamide: A sulfonamide antibiotic with a similar sulfonyl functional group.

Uniqueness: 8-Sulfamoylquinoline-6-carboxylic acid is unique due to the combination of the sulfonyl and carboxyl functional groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

8-sulfamoylquinoline-6-carboxylic acid

InChI

InChI=1S/C10H8N2O4S/c11-17(15,16)8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)(H2,11,15,16)

InChI Key

KFOWCJOEUUFESF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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